molecular formula C18H28O2 B1673650 Kinoprene CAS No. 42588-37-4

Kinoprene

Cat. No.: B1673650
CAS No.: 42588-37-4
M. Wt: 276.4 g/mol
InChI Key: FZRBKIRIBLNOAM-WHVZTFIZSA-N
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Description

Kinoprene is a synthetic juvenile hormone analogue used primarily as an insect growth regulator. It mimics the action of natural juvenile hormones in insects, disrupting their growth and development processes. This compound is particularly effective against pests such as aphids, whiteflies, mealybugs, and fungus gnats, making it a valuable tool in integrated pest management programs .

Mechanism of Action

Target of Action

Kinoprene primarily targets the juvenile hormone receptors in insects . These receptors play a crucial role in the growth and development of insects, particularly during their immature stages .

Mode of Action

This compound is a juvenile hormone analogue (JHA) . It mimics the natural juvenile hormones in insects, thereby disrupting their normal growth and development processes . By binding to the juvenile hormone receptors, this compound inhibits the sexual maturation process of insect larvae, effectively halting their reproductive cycle .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the juvenile hormone pathway . This pathway plays a major role in many aspects of insect physiology and behavior, including reproductive diapause, gonadogenesis, vitellogenesis, and the regulation of polyphenic traits and eusocial behavior in insect colonies . This compound, by mimicking the natural juvenile hormones, disrupts these processes and inhibits the normal growth and development of insects .

Result of Action

The primary result of this compound’s action is the inhibition of growth and development in insects . This includes effects on survivorship, development, and reproduction . For example, in a study on the water flea Moina macrocopa, this compound was found to significantly inhibit the growth of the organism . Moreover, the adverse effects induced by this compound continued in the F2 generation with no direct exposure but recovered in the F3 generation .

Biochemical Analysis

Biochemical Properties

Kinoprene interacts with various enzymes and proteins in insects, influencing their physiology and behavior . It plays a major role in many aspects of insect physiology, including reproductive diapause, gonadogenesis, vitellogenesis, and molt and metamorphic determinants .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound inhibits the survivorship, development, and reproduction of the water flea Moina macrocopa .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . By mimicking natural juvenile hormone, this compound inhibits the sexual maturation process of insect larvae .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the adverse effects induced by this compound continued in the F2 generation with no direct exposure but recovered in the F3 generation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound exhibited high toxicity to M. macrocopa at certain concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It can coordinately regulate the molting process with ecdysteroid hormone 20-hydroxyecdysone (20E) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kinoprene is synthesized through a series of chemical reactions involving the esterification of a farnesane sesquiterpenoid with prop-2-yn-1-ol. The process typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Kinoprene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Kinoprene has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Kinoprene is part of a class of compounds known as juvenile hormone analogues. Similar compounds include:

Uniqueness of this compound: this compound is unique in its specific structural configuration, which allows it to effectively mimic natural juvenile hormones. Its efficacy in controlling a wide range of insect pests and its relatively low toxicity to non-target organisms make it a valuable tool in pest management .

Properties

IUPAC Name

prop-2-ynyl (2E,4E)-3,7,11-trimethyldodeca-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O2/c1-6-13-20-18(19)14-17(5)12-8-11-16(4)10-7-9-15(2)3/h1,8,12,14-16H,7,9-11,13H2,2-5H3/b12-8+,17-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRBKIRIBLNOAM-WHVZTFIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CC=CC(=CC(=O)OCC#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCC(C)C/C=C/C(=C/C(=O)OCC#C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3032624
Record name Kinoprene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3032624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42588-37-4, 37882-31-8
Record name Kinoprene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42588-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ZR 777
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037882318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kinoprene [ANSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042588374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kinoprene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3032624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Kinoprene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.799
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name KINOPRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IW5NLQ04R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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